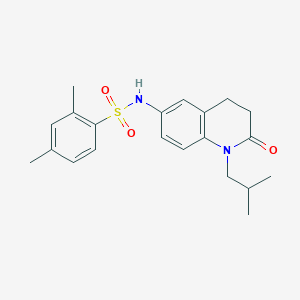

N~1~-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-2,4-dimethyl-1-benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N~1~-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-2,4-dimethyl-1-benzenesulfonamide is a useful research compound. Its molecular formula is C21H26N2O3S and its molecular weight is 386.51. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

- Novel quinolines, including derivatives of benzenesulfonamide, have been synthesized and evaluated for their in vitro anticancer activity, showing interesting cytotoxic activity in comparison with standard drugs like doxorubicin. Some compounds displayed significant activity against γ-irradiation in mice, indicating potential as radioprotective agents (Ghorab et al., 2008).

- A series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides demonstrated potent anticancer activity against various human tumor cell lines. Specific compounds showed the ability to induce cell cycle arrest, caspase activation, and increase apoptotic cell populations, offering insights into the relationship between molecular structure and biological activity (Żołnowska et al., 2018).

Antimicrobial Evaluation

- Some benzenesulfonamide derivatives, when clubbed with quinoline, have been synthesized and tested as antimicrobial agents. These compounds exhibited high activity against Gram-positive bacteria, highlighting their potential as antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).

Molecular Design and Synthesis

- Research has explored the synthesis of various derivatives of benzenesulfonamides for different applications. For instance, the creation of fluorescent probes for Zn2+ detection and the design of catalysts for transfer hydrogenation of acetophenone derivatives are notable examples. These studies emphasize the versatility of benzenesulfonamide derivatives in chemical synthesis and molecular design (Ohshima et al., 2010).

Potential Therapeutic Applications

- Derivatives of benzenesulfonamide have been identified as potential agents for down-regulating NFkappaB activity. These findings from high-throughput screens suggest a role in modulating NFkappaB pathway, which is significant in various diseases including cancer (Xie et al., 2008).

Mechanism of Action

Target of Action

The primary target of this compound, also known as N1-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-2,4-dimethyl-1-benzenesulfonamide, is the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the production of folate, a vital component for bacterial DNA growth and cell division .

Mode of Action

The compound’s structural similarity to para-aminobenzoic acid (PABA) allows it to inhibit and replace PABA in the enzyme dihydropteroate synthetase . This inhibition prevents the formation of dihydrofolate and tetrahydrofolate, which are essential for bacterial DNA growth and cell division .

Biochemical Pathways

The compound affects the folate synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, it prevents the formation of dihydrofolate and tetrahydrofolate . These molecules are necessary for the synthesis of purines and pyrimidines, which are the building blocks of DNA. Thus, the compound’s action leads to the inhibition of bacterial DNA synthesis and cell division .

Result of Action

The compound’s action results in the inhibition of bacterial DNA growth and cell division . By preventing the formation of dihydrofolate and tetrahydrofolate, it disrupts the synthesis of purines and pyrimidines, leading to the inhibition of DNA synthesis . This ultimately results in the cessation of bacterial growth and replication .

properties

IUPAC Name |

2,4-dimethyl-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3S/c1-14(2)13-23-19-8-7-18(12-17(19)6-10-21(23)24)22-27(25,26)20-9-5-15(3)11-16(20)4/h5,7-9,11-12,14,22H,6,10,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUYLAMQYTPJQCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[[1-(methoxymethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2865857.png)

![2-Benzylsulfanyl-4-cyclohex-3-enyl-6,7-dihydro-5H-[1]pyrindine-3-carbonitrile](/img/structure/B2865862.png)

![N-(6-Oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)acetamide](/img/structure/B2865863.png)

![N-(4-ethylphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2865866.png)

![3-[[1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)piperidin-4-yl]methyl]-2-methylquinazolin-4-one](/img/structure/B2865867.png)

![[(1S,5S,6R)-3-Benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl] acetate](/img/structure/B2865869.png)

![8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-methylallyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2865870.png)

![5-methoxy-2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate](/img/structure/B2865871.png)

![Methyl 5-({[(2,4-dimethoxyphenyl)amino]carbonyl}amino)-3-propoxy-1-benzothiophene-2-carboxylate](/img/structure/B2865872.png)

![Spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclohexane]-6-ol](/img/structure/B2865877.png)